1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 4-methylene-3-phenyl-8-(2-phenylethyl)-
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Overview
Description
1-Oxa-3,8-diazaspiro(45)decan-2-one, 4-methylene-3-phenyl-8-(2-phenylethyl)- is a complex organic compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 4-methylene-3-phenyl-8-(2-phenylethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a phenyl-substituted amine with a suitable carbonyl compound. This intermediate is then subjected to cyclization using reagents such as phosphorus oxychloride (POCl3) or other dehydrating agents to form the spirocyclic core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 4-methylene-3-phenyl-8-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like halides, amines, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 4-methylene-3-phenyl-8-(2-phenylethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 4-methylene-3-phenyl-8-(2-phenylethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-3,8-diazaspiro(4.5)decan-2-one: A simpler analog with similar spirocyclic structure but lacking the phenyl and phenylethyl substituents.
1-Oxa-3,8-diazaspiro(4.5)decan-2-one hydrochloride: A hydrochloride salt form with different solubility and stability properties.
Uniqueness
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 4-methylene-3-phenyl-8-(2-phenylethyl)- stands out due to its complex structure, which imparts unique chemical and biological properties. Its spirocyclic core and specific substituents make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
134069-60-6 |
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Molecular Formula |
C22H24N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-methylidene-3-phenyl-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C22H24N2O2/c1-18-22(26-21(25)24(18)20-10-6-3-7-11-20)13-16-23(17-14-22)15-12-19-8-4-2-5-9-19/h2-11H,1,12-17H2 |
InChI Key |
AEYHMYIOVQXIRF-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2(CCN(CC2)CCC3=CC=CC=C3)OC(=O)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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